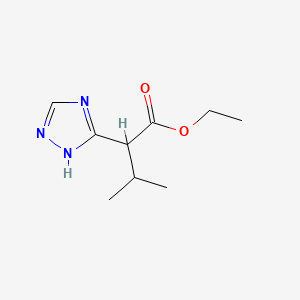

Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

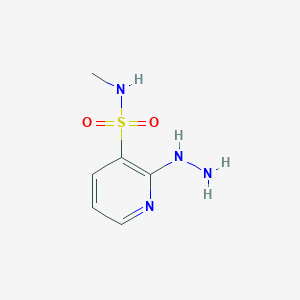

Ethyl 3-methyl-2-(1H-1,2,4-triazol-3-YL)butanoate is a chemical compound with the CAS Number: 1518749-27-3 . It has a molecular weight of 197.24 and is typically stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

The InChI Code for this compound is1S/C9H15N3O2/c1-4-14-9(13)7(6(2)3)8-10-5-11-12-8/h5-7H,4H2,1-3H3,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 130-131 degrees Celsius .Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research into similar compounds often focuses on synthetic methodologies that enable the creation of complex molecules for various applications. For instance, the study by Zhu et al. (2003) demonstrates the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions to synthesize tetrahydropyridines, highlighting the importance of innovative synthetic routes in accessing highly functionalized structures for potential pharmaceutical applications (Zhu, Lan, & Kwon, 2003).

Biofuel and Biocommodity Chemical Production

The conversion of chemical precursors into biofuels and biocommodity chemicals represents a significant area of research. For example, Ghiaci et al. (2014) investigated the production of 2-butanol and its chemical precursor butanone from meso-2,3-butanediol, demonstrating the potential of biochemical pathways in creating sustainable energy sources (Ghiaci, Norbeck, & Larsson, 2014).

Catalysis and Reactivity

Catalysis plays a crucial role in enhancing the efficiency of chemical reactions. The study by Hu & Lambla (1994) on the transesterification of ethylene and alkyl acrylate copolymers illustrates the impact of catalysis on the reactivity and product distribution of chemical processes, which is essential for the development of new materials and chemicals (Hu & Lambla, 1994).

properties

IUPAC Name |

ethyl 3-methyl-2-(1H-1,2,4-triazol-5-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-9(13)7(6(2)3)8-10-5-11-12-8/h5-7H,4H2,1-3H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUOWHGAIJFPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=NN1)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2653985.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[6,15-dihydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2653994.png)

![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653995.png)

![1-[Phenyl(pyridin-2-yl)methyl]piperazine](/img/structure/B2654000.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2654004.png)

![1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2654006.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(9H-fluoren-2-yl)propanamide](/img/structure/B2654007.png)